2-Aminopyrene
Overview
Description
2-Aminopyrene is an organic compound with the molecular formula C16H11N. It is a derivative of pyrene, where an amino group is attached to the second position of the pyrene ring. This compound is known for its unique photophysical properties, making it valuable in various scientific fields.
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular or physiological functions .
Biochemical Pathways
It’s worth noting that the compound is likely to interact with various biochemical pathways due to its chemical structure .
Pharmacokinetics
The bioavailability of a compound is influenced by these ADME properties .
Result of Action
These effects are typically determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopyrene can be synthesized through several methods. One common approach involves the nitration of pyrene to form 2-nitropyrene, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Pyreneamines.
Substitution: Halopyrenes, nitropyrenes, and sulfonated pyrenes.
Scientific Research Applications
2-Aminopyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in studying biological systems, including DNA and protein interactions.
Medicine: It is investigated for its potential in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other materials with specific photophysical properties.
Comparison with Similar Compounds
1-Aminopyrene: Similar structure but with the amino group at the first position.
2-Nitropyrene: Precursor in the synthesis of 2-aminopyrene.
2-Hydroxypyrene: Another derivative of pyrene with a hydroxyl group.
Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and fluorescence characteristics.
Properties
IUPAC Name |
pyren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFBSLEAGDECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169543 | |
Record name | 2-Pyrenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-23-6 | |
Record name | 2-Aminopyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Aminopyrene itself doesn't directly interact with DNA. It becomes reactive after metabolic activation, primarily through nitroreduction of 2-nitropyrene [, , ]. The activated metabolite, often N-hydroxy-2-aminopyrene, reacts with DNA to form adducts primarily at the C8 position of deoxyguanosine and deoxyadenosine []. These adducts, N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, are significant because they can cause mutations in DNA, potentially leading to cancer development [, , ].
ANone: While the provided abstracts don't delve into detailed spectroscopic data, we can summarize the key structural aspects of this compound:
ANone: Researchers utilize a combination of techniques to study this compound and its DNA adducts:
- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating 2-AP metabolites and DNA adducts from complex biological matrices [, , , ].
- Mass Spectrometry (MS): MS techniques help identify and confirm the structure of 2-AP adducts based on their mass-to-charge ratios [, ].
- NMR Spectroscopy: Proton NMR spectral analysis provides detailed structural information about the adducts, confirming the position of modification on DNA bases [].
- Radiolabeling: Using radiolabeled 2-nitropyrene ([3H]2-nitropyrene) allows researchers to track the formation and quantify the levels of DNA adducts [].
ANone: Studies using mice models show that dietary restriction (DR) can have an age-dependent effect on the formation of 2-AP-DNA adducts []. While DR didn't consistently reduce adduct formation across all age groups, the research suggests that it might play a role in modulating the metabolic activation of 2-NP and subsequent adduct levels, particularly in specific age groups.
ANone: Yes, research indicates that the local DNA sequence context can influence the conformation of 2-AP-DNA adducts []. Studies using defined DNA sequences show that the adduct can exist in an equilibrium between an intercalated form (where the aminopyrene ring inserts between DNA base pairs) and an external form. The relative proportions of these forms can be influenced by the identity of the base opposite the adducted guanine, highlighting the importance of sequence context in adduct conformational dynamics.
ANone: 2-Nitropyrene, the parent compound of 2-AP, is primarily formed through atmospheric reactions and is considered a marker for human exposure to nitro-PAHs in ambient air []. Understanding the metabolic pathways of 2-NP, particularly the formation and actions of 2-AP, is crucial for assessing the potential health risks associated with exposure to airborne pollutants.
ANone: While not directly addressed in the provided abstracts, research indicates that derivatives of this compound, particularly those with modifications to the amine group, have been explored in materials science. One example is the use of this compound-3,4,9,10-tetraone (PYT-NH2) in the development of high-performance supercapacitors []. This highlights the potential of leveraging the unique electronic and structural properties of 2-AP derivatives for advanced material applications.
ANone: Studies in rats have shown that following oral administration, 2-nitropyrene is metabolized through both ring oxidation and nitroreduction pathways []. A significant portion of the administered dose is excreted in the feces as metabolites such as 6-hydroxy-2-acetylaminopyrene, 6-hydroxy-2-aminopyrene, and this compound. Urinary excretion accounts for a smaller portion of the dose, with metabolites including 6-hydroxy-2-acetylaminopyrene and glucuronide conjugates.
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